

Unveiling the Solid-State Architecture of Ethyl Isoxazole Carboxylate Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate*

Cat. No.: B094350

[Get Quote](#)

An in-depth analysis of the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate serves as a case study in the absence of publicly available crystallographic data for **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate**. This guide offers insights into the molecular geometry and experimental protocols relevant to researchers, scientists, and drug development professionals.

While the precise crystal structure of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** remains to be publicly elucidated, a detailed examination of its close analogue, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, provides a robust framework for understanding the solid-state characteristics of this class of compounds. The isoxazole moiety is a cornerstone in medicinal chemistry, and a thorough comprehension of its structural biology is pivotal for rational drug design and development.

Crystallographic Data Summary for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

The crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₃ H ₁₃ NO ₃
Molecular Weight	231.24 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.750(8)
b (Å)	14.589(13)
c (Å)	9.397(8)
α (°)	90
β (°)	116.872(13)
γ (°)	90
Volume (Å ³)	1192.3(18)
Z (molecules/unit cell)	4
Temperature (K)	273
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.054
wR-factor	0.186

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[\[1\]](#)

A significant structural feature of this molecule is the dihedral angle of 43.40 (13)° between the phenyl and isoxazole rings.[\[1\]](#) The ethoxycarbonyl group is also twisted out of the plane of the isoxazole ring by 16.2 (13)°.[\[1\]](#)

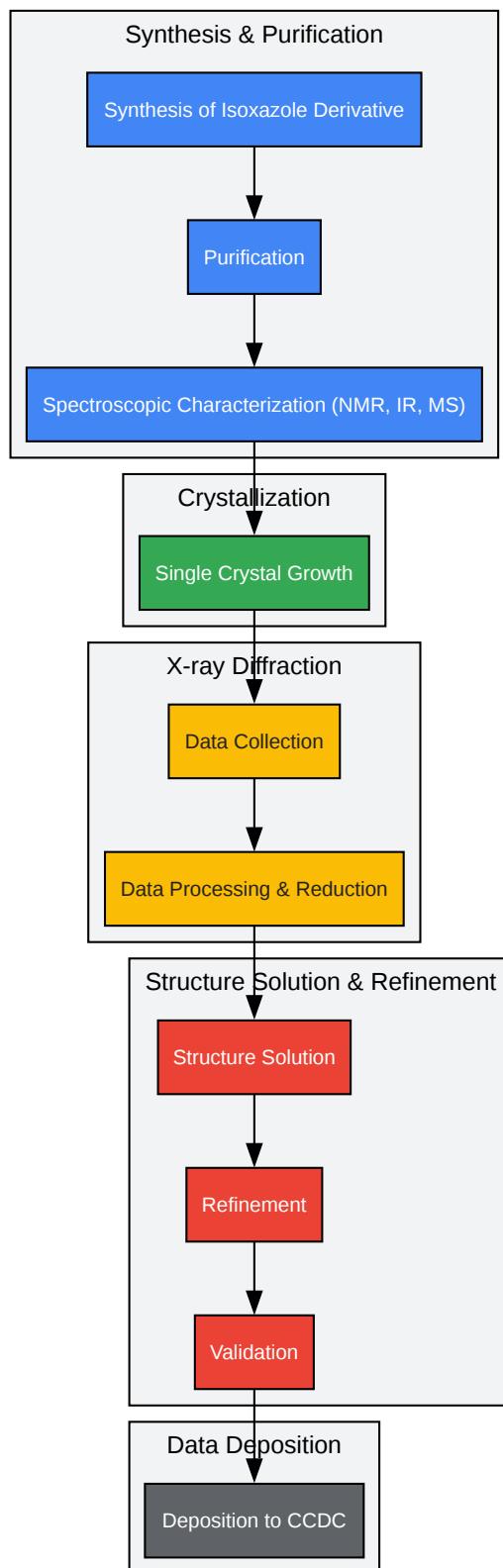
Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and crystallographic analysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Synthesis

The synthesis of the title compound was achieved through a reaction involving benzaldehyde oxime, chloramine-T, and ethyl acetoacetate in ethanol. The mixture was stirred for approximately 6 hours at 10°C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under vacuum to yield the crude product.[\[1\]](#)

Crystallization


Single crystals suitable for X-ray diffraction were obtained by recrystallization of the crude solid from hot ethanol.[\[1\]](#)

X-ray Diffraction Analysis

A yellow, block-shaped crystal was used for data collection on a Bruker APEXII CCD area-detector diffractometer. The data was collected at a temperature of 273 K using Mo K α radiation. The structure was solved using SHELXL97 software. The hydrogen atoms were placed in idealized positions and refined using a riding model.[\[1\]](#)

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound follows a well-defined logical workflow, from initial synthesis to final structure validation and deposition.

[Click to download full resolution via product page](#)

Workflow for Crystal Structure Determination

Comparative Analysis with Other Isoxazole Derivatives

While crystallographic data for a range of 4-acyl-5-methylisoxazole-3-carboxylate esters is not readily available, data for other substituted isoxazoles offers a basis for structural comparison. For instance, the crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate reveals a nearly coplanar arrangement between the benzene and isoxazole rings, with dihedral angles of 1.76 (9)° and 5.85 (8)° for the two molecules in the asymmetric unit.^[2] This contrasts with the significant twist observed in the phenyl-substituted derivative discussed in this guide. These variations in dihedral angles highlight the influence of substituent groups on the overall molecular conformation, a critical factor in understanding crystal packing and intermolecular interactions.

In conclusion, while the crystal structure of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is yet to be reported, the detailed analysis of its phenyl-substituted analogue provides valuable structural and methodological information. This guide serves as a foundational resource for researchers working on the design and synthesis of novel isoxazole-based compounds, emphasizing the importance of crystallographic studies in elucidating their three-dimensional architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Ethyl Isoxazole Carboxylate Derivatives: A Crystallographic Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094350#crystal-structure-of-ethyl-4-acetyl-5-methylisoxazole-3-carboxylate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com